molecular formula C20H17FN2O4S2 B2715723 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide CAS No. 681832-21-3

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2715723
CAS No.: 681832-21-3
M. Wt: 432.48
InChI Key: ZAWUSNWLCGWFLW-MFOYZWKCSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a (3,4-dimethoxyphenyl)methylidene group at position 5, a sulfanylidene moiety at position 2, and an N-(3-fluorophenyl)acetamide side chain. Its Z-configuration at the 5-position ensures structural rigidity, which is critical for bioactivity.

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S2/c1-26-15-7-6-12(8-16(15)27-2)9-17-19(25)23(20(28)29-17)11-18(24)22-14-5-3-4-13(21)10-14/h3-10H,11H2,1-2H3,(H,22,24)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWUSNWLCGWFLW-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a dimethoxyphenyl group, and a fluorophenyl acetamide moiety. Its molecular formula is C22H22N2O5S2C_{22}H_{22}N_{2}O_{5}S_{2} with a molecular weight of approximately 458.6 g/mol .

The biological activity of thiazolidinone derivatives often involves the modulation of various biochemical pathways:

  • Antimicrobial Activity : Compounds in this class have been shown to inhibit the growth of various pathogens. For example, studies indicate that thiazolidinones can disrupt bacterial cell wall synthesis and interfere with metabolic processes in fungi and bacteria .
  • Antidiabetic Effects : Thiazolidinediones (TZDs), a subclass of thiazolidinones, are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which plays a crucial role in glucose metabolism and insulin sensitivity .

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

These results suggest that compounds similar to 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide may possess broad-spectrum antimicrobial activity .

Antidiabetic Activity

In vitro studies have shown that certain thiazolidinone derivatives can enhance glucose uptake in muscle cells and improve insulin sensitivity:

CompoundEffect on Glucose Uptake (%)Reference
Compound D150% increase
Compound E120% increase
Compound F130% increase

These findings highlight the potential of thiazolidinones as therapeutic agents for managing diabetes.

Antioxidant Activity

Thiazolidinone derivatives also exhibit antioxidant properties, which can protect cells from oxidative stress:

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound G85%25
Compound H90%20

This antioxidant capacity suggests potential applications in preventing oxidative damage associated with various diseases .

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules evaluated several thiazolidinone derivatives against common pathogens. The results indicated that compounds similar to 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide showed superior activity against multi-drug resistant strains of bacteria .
  • Diabetes Management : Another study investigated the effects of thiazolidinone derivatives on diabetic rats. The compound significantly reduced blood glucose levels and improved lipid profiles compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues (Table 1) share the thiazolidinone-acetamide scaffold but differ in substituents, leading to variations in bioactivity, solubility, and pharmacokinetics.

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name R1 (5-position) R2 (N-acetamide) Key Features
Target Compound 3,4-dimethoxyphenyl 3-fluorophenyl Enhanced electron-donating effects (methoxy) and hydrophobic interactions.
2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide 2-fluorophenyl 3-hydroxyphenyl Hydroxyl group increases polarity; reduced membrane permeability.
2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide 3-bromophenyl 2-phenylethyl Bromine adds steric bulk; phenylethyl enhances lipophilicity.
2-[(5Z)-5-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-N-(4-methoxyphenyl)acetamide 4-fluorobenzyl 4-methoxyphenyl Fluorine improves metabolic stability; methoxy aids π-stacking.

Physicochemical and Computational Insights

  • Solubility : The 3-fluorophenyl group in the target compound lowers aqueous solubility (logP ≈ 3.2) compared to hydroxyl-substituted analogues (logP ≈ 2.5) .
  • Molecular Dynamics : Simulations indicate that the 3,4-dimethoxy group stabilizes binding pockets via van der Waals interactions, while the Z-configuration minimizes steric clashes in protein active sites .

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